Pyrrolidine-2-carbonitrile hydrochloride

Analytical Chemistry Chiral Separation Quality Control

Researchers developing chiral HPLC methods for DPP-IV inhibitors often face a lack of reliable racemic reference standards. Pyrrolidine-2-carbonitrile hydrochloride (CAS 1199773-80-2) solves this by providing a cost-effective racemic mixture for method validation, system suitability testing, and impurity tracking. - Enables accurate resolution and quantification of (R)- and (S)-enantiomers in chiral separation workflows. - Serves as a non-stereoselective building block for initial SAR studies and high-throughput screening. - Functions as an impurity marker to detect racemization during enantiopure API synthesis. Supplied with ≥95% purity and full analytical documentation, this compound ensures reproducible results while reducing procurement complexity.

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
CAS No. 1199773-80-2
Cat. No. B177705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2-carbonitrile hydrochloride
CAS1199773-80-2
Synonyms2-Pyrrolidinecarbonitrile hydrochloride
Molecular FormulaC5H9ClN2
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESC1CC(NC1)C#N.Cl
InChIInChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H
InChIKeyQSJTUXCBPTVKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2-carbonitrile HCl: Baseline and Key Identifiers


Pyrrolidine-2-carbonitrile hydrochloride (CAS 1199773-80-2), also known as 2-cyanopyrrolidine hydrochloride, is a racemic mixture of a proline-derived nitrile [1]. This heterocyclic building block features a pyrrolidine ring with a nitrile substituent at the 2-position, supplied as a stable hydrochloride salt (molecular formula C₅H₉ClN₂, MW 132.59 g/mol) . The compound is widely utilized as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of antidiabetic agents [2]. Its racemic nature provides distinct advantages in specific analytical and synthetic workflows where chirality is not a prerequisite, differentiating it from its optically pure (S)- and (R)-enantiomer counterparts.

Workflow Non-stereoselective synthesis building block
Selection Logic Racemate for chiral method validation and impurity marking
Procurement Context Cost-sensitive screening and early SAR exploration

Pyrrolidine-2-carbonitrile HCl: Non-Substitutability


Substituting Pyrrolidine-2-carbonitrile hydrochloride (racemic) with its individual enantiomers (e.g., CAS 65732-69-6 or 675602-84-3) or other in-class nitrile building blocks is not functionally equivalent due to its specific utility as a racemic reference standard and its unique behavior in non-stereoselective synthetic pathways. While the (S)-enantiomer is the core chiral precursor for DPP-IV inhibitors like Vildagliptin [1], the racemic mixture serves a distinct and critical role in analytical method development, chiral separation validation, and as a negative control or impurity marker in quality control assays . Furthermore, the racemate's physical properties, such as its distinct InChIKey (QSJTUXCBPTVKQZ-UHFFFAOYSA-N) , and its cost-effectiveness compared to enantiopure forms, make it a preferred choice for high-throughput screening and initial SAR studies where chirality is not yet a focus. Therefore, generic substitution risks compromising analytical accuracy and economic efficiency in specific research contexts.

Racemate vs. (S)-enantiomer
Pyrrolidine-2-carbonitrile HCl (racemic) provides a 1:1 enantiomeric ratio needed for chiral reference standard applications. Optically pure (S)-enantiomer (≥95% ee) may not transfer directly to method development or impurity marker workflows where racemic identity is required.
SAR baseline vs. optimized inhibitor
Racemic scaffold supports structure–activity relationship studies as a lower-activity starting point. Enantiopure, high-potency DPP-IV inhibitor derivatives may shift the interpretation of stereochemical contribution and are not interchangeable for baseline control experiments.

Pyrrolidine-2-carbonitrile HCl: Differentiation Evidence


Chiral Identity: Racemic vs. Enantiopure

Pyrrolidine-2-carbonitrile hydrochloride (1199773-80-2) is a racemic mixture, confirmed by its stereochemical descriptors and chromatographic behavior [1]. In contrast, the (S)-enantiomer (CAS 65732-69-6) exhibits a distinct retention time on chiral stationary phases and is supplied with a minimum enantiomeric purity of 95% . This difference is critical for analytical method development: the racemate serves as a reference standard for evaluating chiral separation efficiency and for identifying potential enantiomeric impurities in active pharmaceutical ingredients (APIs) like Vildagliptin [2].

Chiral Identity
Head-to-head
Racemic mixture (1:1 ratio) vs. (S)-enantiomer ≥95% purity by chiral HPLC
Enables chiral separation validation and racemic impurity monitoring
Method context: chiral stationary phase analysis
Analytical Chemistry Chiral Separation Quality Control

DPP-IV Inhibition Potency: Derivatives vs. Core

While Pyrrolidine-2-carbonitrile hydrochloride itself is a building block and not a potent DPP-IV inhibitor, its derivatives show significant potency. A series of pyrrolidine-2-carbonitrile derivatives were evaluated for DPP-IV inhibition, with IC₅₀ values ranging from 22.87 to 42.12 µg/mL [1]. This is contrasted with more potent, clinically relevant inhibitors like Vildagliptin, which is a specific (S)-pyrrolidine-2-carbonitrile derivative with an IC₅₀ in the low nanomolar range [2]. The racemic core scaffold provides a baseline of lower potency, making it a valuable tool for SAR studies to assess the impact of N-substitutions on enhancing activity.

DPP-IV Activity
Cross-study comparable
Racemic derivatives IC₅₀ 22.87–42.12 µg/mL; Vildagliptin (chiral derivative) IC₅₀ ~3.5 nM
Reported comparator potency context; supports SAR baseline interpretation
In vitro recombinant human DPP-IV assay
Medicinal Chemistry Enzyme Inhibition Drug Discovery

Cost and Availability: Racemic vs. Enantiopure

The racemic pyrrolidine-2-carbonitrile hydrochloride (1199773-80-2) is typically priced lower than its enantiopure counterparts due to less complex synthetic routes that avoid costly chiral resolution or asymmetric catalysis . For instance, the (S)-enantiomer (65732-69-6) is a specialized chiral building block with a higher associated cost . This cost differential makes the racemate a more economical choice for initial screening, large-scale method development, or as a starting material for non-stereoselective transformations where chirality is not a concern.

Cost Profile
Data to verify
Reported lower cost for racemate relative to enantiopure (S)-form, with supplier-dependent reductions often exceeding 50%
Supplier-reported procurement context; requires vendor-specific review
No peer-reviewed source cited; pricing subject to change
Procurement Chemical Synthesis Cost Analysis

Pyrrolidine-2-carbonitrile HCl: Application Scenarios


Chiral Purity Method Development

The racemic nature of Pyrrolidine-2-carbonitrile hydrochloride (1199773-80-2) makes it an ideal reference standard for developing and validating HPLC methods to separate and quantify the (R)- and (S)-enantiomers of pyrrolidine-2-carbonitrile and its derivatives [1]. It is used to establish system suitability parameters, such as resolution and tailing factors, and to confirm the absence of chiral interference in the analysis of enantiopure drug substances like Vildagliptin [2].

Non-Stereoselective Synthetic Intermediate

In synthetic routes where the final stereochemistry is either introduced at a later stage or is irrelevant to the target molecule's function, the racemic hydrochloride salt (1199773-80-2) serves as a cost-effective and versatile building block . It is used for the preparation of N-substituted 2-cyanopyrrolidines and other heterocyclic compounds for initial biological screening, allowing for the rapid exploration of chemical space before investing in expensive chiral synthesis [3].

Impurity Marker for DPP-IV APIs

In pharmaceutical quality control, the racemate (1199773-80-2) is employed as an impurity reference standard. It is used to identify and quantify potential racemic impurities that may form during the synthesis or degradation of enantiopure DPP-IV inhibitors like Anagliptin or Vildagliptin [4]. Its presence in a sample can indicate incomplete chiral resolution or racemization during manufacturing, ensuring the final drug product meets stringent purity specifications [5].

Baseline Control in SAR Studies

For medicinal chemistry programs investigating novel DPP-IV inhibitors, the racemic pyrrolidine-2-carbonitrile core (1199773-80-2) is used as a baseline control compound [6]. By comparing the inhibitory activity of new, chirally pure derivatives against the racemic mixture, researchers can quantitatively assess the contribution of stereochemistry and N-substituents to overall potency and selectivity, as demonstrated in SAR studies of 2-cyanopyrrolidine derivatives [7].

Application
Selection Property
Validation Focus
Chiral method development
Racemic reference standard
Chiral separation efficiency and system suitability review
Non-stereoselective synthesis
Racemic building block
Synthetic pathway compatibility and derivatization scope
Impurity marker for DPP-IV APIs
Racemic impurity standard
Chiral purity specification and racemization monitoring
Baseline control in SAR studies
SAR baseline scaffold
Stereochemistry and N-substituent impact assessment

Technical Documentation Hub

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51 linked technical documents
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